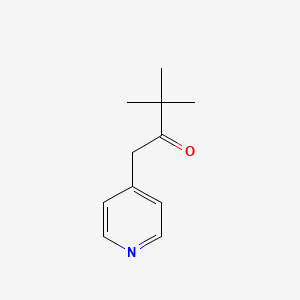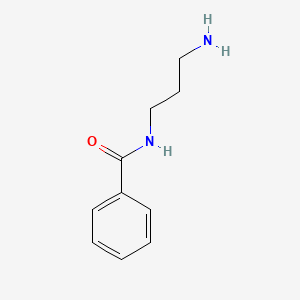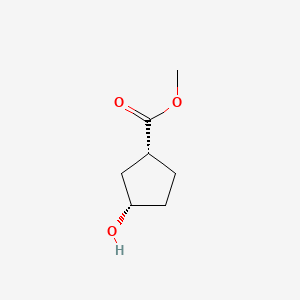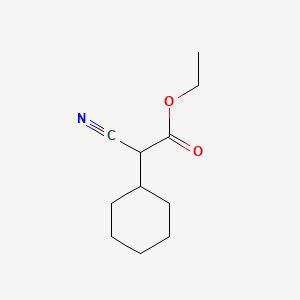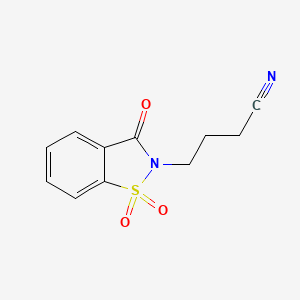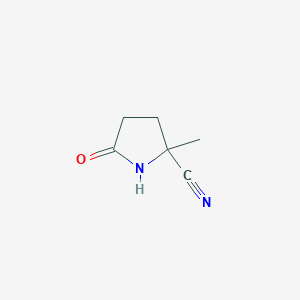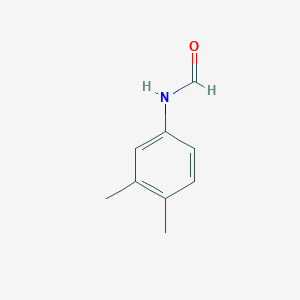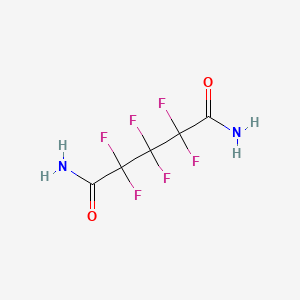
Hexafluoroglutaramide
Übersicht
Beschreibung
Hexafluoroglutaramide, also known as 2,2,3,3,4,4-hexafluoroglutaramide, is a chemical compound with the molecular formula C5H4F6N2O2 and a molecular weight of 238.09 g/mol . It is a colorless to pale yellow solid with a distinctive ammonia-like odor. This compound is known for its stability at room temperature and its solubility in most organic solvents, although it is poorly soluble in water .
Vorbereitungsmethoden
Hexafluoroglutaramide can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen fluoride with glutaric anhydride in the presence of phosphoryl chloride . The reaction conditions typically require careful control of temperature and pressure to ensure high yield and purity of the product.
For industrial production, continuous flow systems have been developed to optimize the synthesis process. These systems employ micro packed-bed reactors filled with Lewis acid catalysts, which allow for efficient and scalable production of this compound . The use of machine learning-assisted optimization has further improved the efficiency and selectivity of the reaction, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Hexafluoroglutaramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroglutaramic acid under specific conditions.
Reduction: Reduction reactions can convert this compound to hexafluoroglutaramine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexafluoroglutaramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, facilitating the formation of new compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of hexafluoroglutaramide involves its ability to react with other compounds to form new chemical structures. These reactions often involve the formation of stable intermediates that can be further transformed into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Hexafluoroglutaramide can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluoropropylene oxide. While all these compounds contain fluorine atoms, this compound is unique due to its amide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:
Hexafluoroacetone: Used in the synthesis of hexafluoroisopropanol and sevoflurane.
Hexafluoropropylene oxide: Used in the production of fluorinated polymers and surfactants.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6N2O2/c6-3(7,1(12)14)5(10,11)4(8,9)2(13)15/h(H2,12,14)(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGURVAQVCKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)N)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198753 | |
| Record name | Hexafluoroglutaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-68-6 | |
| Record name | Hexafluoroglutaramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 507-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexafluoroglutaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



